Cas no 2361-34-4 (3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile)

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile is a versatile heterocyclic compound featuring a pyrazolone core functionalized with a nitrile group. Its molecular structure, combining a reactive nitrile moiety with a 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole scaffold, makes it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound exhibits potential as a precursor for the development of biologically active molecules, particularly in the design of enzyme inhibitors or agrochemicals. Its stability and compatibility with further functionalization enhance its utility in multi-step synthetic routes. The presence of both electron-withdrawing and electron-donating groups within the structure allows for tailored reactivity, facilitating its use in diverse chemical transformations.
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile structure
2361-34-4 structure
Product Name:3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile
CAS No:2361-34-4
MF:C7H9N3O
MW:151.165860891342
CID:265168
PubChem ID:200622
Update Time:2025-08-10

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 4,5-dihydro-3-methyl-5-oxo-1H-Pyrazole-1-propanenitrile
    • 1H-Pyrazole-1-propanenitrile,4,5-dihydro-3-methyl-5-oxo-
    • 3-(3-methyl-5-oxo-4H-pyrazol-1-yl)propanenitrile
    • CS-0209805
    • DTXSID40178272
    • BRN 0608270
    • CAA36134
    • 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo-
    • 3-Methyl-5-oxo-2-pyrazoline-1-propionitrile
    • BS-27884
    • 2-Cyanoethyl-3-methylpyrazolone-5
    • 2361-34-4
    • 3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)PROPANENITRILE
    • 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile
    • Inchi: 1S/C7H9N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h2,4-5H2,1H3
    • InChI Key: KSTPDBWPPXYJBA-UHFFFAOYSA-N
    • SMILES: O=C1CC(C)=NN1CCC#N

Computed Properties

  • Exact Mass: 151.07467
  • Monoisotopic Mass: 151.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 56.5Ų

Experimental Properties

  • Density: 1.2
  • Boiling Point: 293.6°Cat760mmHg
  • Flash Point: 131.4°C
  • Refractive Index: 1.582
  • PSA: 56.46
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile Security Information

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M401910-50mg
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile
2361-34-4
50mg
$ 50.00 2022-06-03
TRC
M401910-100mg
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile
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$ 70.00 2022-06-03
TRC
M401910-500mg
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile
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500mg
$ 275.00 2022-06-03
Chemenu
CM344872-1g
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile
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1PlusChem
1P00BIWY-5g
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1PlusChem
1P00BIWY-1g
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A2B Chem LLC
AF36930-1g
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile
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$204.00 2024-04-20
A2B Chem LLC
AF36930-5g
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile
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Additional information on 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile: A Comprehensive Overview

The compound with CAS No. 2361-34-4, known as 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring system with a nitrile group, making it a versatile building block for various chemical transformations and applications.

The pyrazole ring system is a five-membered heterocycle containing two nitrogen atoms. In this compound, the pyrazole ring is further substituted with a methyl group at the 3-position and an oxo group at the 5-position, creating a dihydro-pyrazole structure. The nitrile group attached to the third carbon of the propane chain adds to the compound's reactivity and functional versatility. This combination of structural features makes 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile an intriguing subject for both academic research and industrial applications.

Recent studies have highlighted the potential of this compound in drug discovery. The pyrazole moiety is well-known for its ability to interact with various biological targets, such as kinases and G-protein coupled receptors (GPCRs). The presence of the nitrile group further enhances its pharmacokinetic properties, making it an attractive candidate for designing bioactive molecules. For instance, researchers have explored its role in inhibiting enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

In addition to its pharmacological applications, 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yli)propanenitrile has also been studied for its role in organic synthesis. The pyrazole ring can be readily modified through various substitution reactions, enabling the construction of complex molecular architectures. For example, recent advancements in catalytic asymmetric synthesis have demonstrated how this compound can serve as a precursor for chiral building blocks, which are essential in the development of enantioselective drugs.

The synthesis of this compound typically involves a multi-step process that combines nucleophilic aromatic substitution and oxidation reactions. Researchers have optimized these steps to achieve high yields and selectivity. One notable approach involves the use of transition metal catalysts to facilitate key transformations, such as the formation of the pyrazole ring and the installation of the nitrile group.

From an environmental standpoint, understanding the degradation pathways of 3-(3-Methyl

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